Cas no 1806409-41-5 (3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile)

3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile 化学的及び物理的性質
名前と識別子
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- 3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile
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- インチ: 1S/C10H8BrF2NO/c11-8-4-3-7(2-1-5-14)6-9(8)15-10(12)13/h3-4,6,10H,1-2H2
- InChIKey: WAMJWRXMOHGQKT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1OC(F)F)CCC#N
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 241
- トポロジー分子極性表面積: 33
- XLogP3: 3.5
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013019701-500mg |
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile |
1806409-41-5 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
Alichem | A013019701-250mg |
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile |
1806409-41-5 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013019701-1g |
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile |
1806409-41-5 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrileに関する追加情報
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile: A Comprehensive Overview
3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile, also known by its CAS number 1806409-41-5, is a highly specialized organic compound with significant applications in the field of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethoxy group, and a nitrile functional group. These features make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The molecular structure of 3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile is defined by its phenyl ring substituted with bromine at the para position and a difluoromethoxy group at the meta position. The nitrile group is attached to the phenyl ring via a three-carbon chain. This arrangement imparts the compound with unique electronic and steric properties, which are crucial for its role in various chemical reactions. Recent studies have highlighted its potential as a building block in the construction of complex heterocyclic compounds, particularly in the development of novel antibiotics and anticancer agents.
The synthesis of 1806409-41-5 involves a multi-step process that typically begins with the bromination of an aromatic compound. The introduction of the difluoromethoxy group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed. The final step involves the attachment of the nitrile group, which can be accomplished via cyanation reactions or by modifying existing functional groups. These methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for large-scale production.
In terms of applications, 3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile has shown promise in several areas. In pharmaceutical research, it serves as a key intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For instance, its ability to undergo various cross-coupling reactions has made it invaluable in the construction of complex molecular frameworks. Recent studies have demonstrated its utility in the development of kinase inhibitors, which are critical in cancer treatment.
Beyond pharmaceuticals, this compound also finds applications in materials science. Its electronic properties make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its ability to modulate electronic transitions is highly advantageous.
The latest advancements in computational chemistry have further enhanced our understanding of 1806409-41-5's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, enabling more precise predictions of its behavior in various chemical environments. These findings have been instrumental in optimizing synthetic pathways and identifying new applications for this compound.
In conclusion, 3-(4-Bromo-3-(difluoromethoxy)phenyl)propanenitrile, with its CAS number 1806409-41-5, stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and versatile properties continue to drive innovation across multiple disciplines, making it an essential compound for researchers and industry professionals alike.
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